molecular formula C18H25N3O2 B497371 N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide CAS No. 957502-66-8

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B497371
CAS No.: 957502-66-8
M. Wt: 315.4g/mol
InChI Key: TUJCEVXKMMLHKH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is a synthetic chemical compound designed for research and development, particularly in the fields of agrochemistry and parasitology. This molecule features a pyrazole core, a heterocycle recognized for its relevance in pesticidal applications . The structure is architecturally similar to other N-pyridylpyrazole and N-phenylpyrazole derivatives that have demonstrated notable insecticidal activity by acting on novel biochemical targets such as ryanodine receptors (RyR), which are calcium channels in insects . Furthermore, the anilide (N-(4-ethoxyphenyl)) moiety is a key functional group in many bioactive molecules. Simplified derivatives of established anthelmintics that contain similar anilide structures have shown promising activity against parasitic nematodes in vitro, affecting larval viability in a time- and concentration-dependent manner . This suggests potential value for this compound in anthelmintic discovery pipelines. Researchers can utilize this compound to explore its specific mechanism of action, efficacy, and physicochemical properties. Provided as a high-purity solid, it is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-6-23-17-9-7-16(8-10-17)19-18(22)11-12(2)21-15(5)13(3)14(4)20-21/h7-10,12H,6,11H2,1-5H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJCEVXKMMLHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Synthesis

The 3,4,5-trimethylpyrazole moiety is typically synthesized via Knorr pyrazole synthesis or condensation reactions between hydrazines and 1,3-diketones. For example, methylhydrazine reacts with acetylacetone derivatives under reflux conditions in ethanol to yield the trisubstituted pyrazole. Microwave-assisted methods have been reported to reduce reaction times but may compromise purity.

Key reaction conditions :

  • Solvent: Ethanol or i-PrOH

  • Temperature: 80°C (reflux)

  • Catalysts: Lewis acids (e.g., ZnCl₂) for hindered substrates

Step-by-Step Preparation Methods

Method A: Sequential Backbone Assembly

This approach prioritizes constructing the butanamide backbone before introducing the pyrazole ring:

  • Ketoamide Formation :
    4-Ethoxyaniline is heated with methyl acetoacetate at 120°C for 24 hours to form N-(4-ethoxyphenyl)-3-ketobutanamide. Yield: 68–72%.

  • Pyrazole Coupling :
    The ketoamide undergoes nucleophilic substitution with pre-synthesized 3,4,5-trimethylpyrazole in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Yield: 55–60%.

  • Purification :
    Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the final product with >95% purity.

Method B: Convergent Synthesis

A more efficient route involves parallel synthesis of intermediates followed by convergent coupling:

  • Pyrazole Synthesis :
    3,4,5-Trimethylpyrazole is prepared via condensation of methylhydrazine with pentane-2,4-dione in ethanol (97% yield).

  • Backbone Functionalization :
    3-Bromobutanamide is reacted with the pyrazole derivative using potassium carbonate in dimethylformamide (DMF) at 60°C. Yield: 63%.

  • Ethoxyphenyl Coupling :
    Reductive amination of 4-ethoxybenzylamine with the functionalized butanamide using sodium triacetoxyborohydride in dichloroethane (DCE) yields the final product. Yield: 34–37%.

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance pyrazole coupling rates but may lead to byproducts.

  • Reactions in i-PrOH at 80°C achieve higher regioselectivity compared to ethanol.

Catalytic Improvements

  • Microwave irradiation reduces reaction times from days to hours but requires precise temperature control to avoid decomposition.

  • Enzymatic catalysts (e.g., lipases) have been explored for asymmetric synthesis but show limited efficacy for trisubstituted pyrazoles.

Characterization and Analytical Data

Successful synthesis is confirmed via:

TechniqueKey DataSource
¹H NMR (600 MHz)δ 1.40 (q, 2H, CH₂), 2.25 (s, 6H, CH₃-pyrazole), 4.02 (q, 2H, OCH₂CH₃)
HPLC-MS m/z 315.4 [M+H]⁺, retention time 8.2 min
IR 1650 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O ether)

Comparative Analysis of Methods

ParameterMethod AMethod B
Total Yield38%45%
Reaction Time72 h48 h
Purity (HPLC)95%92%
ScalabilityLimitedHigh

Method B’s convergent approach offers better scalability but requires stringent anhydrous conditions. Method A is preferable for small-scale synthesis due to simpler purification.

Industrial and Environmental Considerations

  • Green Chemistry : Solvent recovery systems (e.g., DCM distillation) reduce waste.

  • Cost Drivers : 4-Ethoxybenzylamine accounts for 62% of raw material costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a chemical context, it might act as a catalyst or reactant in a specific reaction pathway.

Comparison with Similar Compounds

Alkoxy-Substituted Benzamide Derivatives ()

Compounds 5–8 in are benzamide analogs with varying alkoxy substituents on the phenyl ring. While their core structure differs (benzamide vs. butanamide), the alkoxy group’s influence on physicochemical properties provides a basis for comparison:

Compound Name Substituent on Phenyl Alkoxy Chain Length Key Structural Difference vs. Target Compound Hypothesized Impact
Compound 5 () 4-Methoxy Methoxy (C1) Benzamide backbone; no pyrazole Higher polarity, faster metabolism
Compound 6 () 4-Ethoxy Ethoxy (C2) Benzamide backbone; hydroxy-propan-2-yl group Similar lipophilicity; altered pharmacokinetics
Target Compound 4-Ethoxy Ethoxy (C2) Butanamide backbone; trimethylpyrazole Enhanced steric bulk; potential kinase affinity

Key Observations :

  • Ethoxy (C2) substituents balance lipophilicity and metabolic stability better than methoxy (C1) or propoxy (C3) groups .
  • The pyrazole ring in the target compound introduces rigidity and methyl groups that may improve target binding compared to simpler benzamides.

Piperidine-Containing Butanamides ()

N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide () shares a butanamide core but differs in substituents:

Feature Target Compound Compound
Aromatic Group 4-Ethoxyphenyl 4-Fluorophenyl
Heterocycle 3,4,5-Trimethylpyrazole Piperidine (saturated nitrogen ring)
Molecular Weight ~341 g/mol ~427 g/mol (estimated)

Key Observations :

  • The piperidine in ’s compound may enhance solubility via basic nitrogen, whereas the pyrazole in the target compound offers aromaticity for π-π stacking in binding pockets.

Pyrazolo-Pyrimidine Chromen Derivatives ()

Example 53 in contains a pyrazolo[3,4-d]pyrimidine core and a chromen ring. While structurally distinct, its pyrazole moiety allows partial comparison:

Feature Target Compound Example 53 ()
Pyrazole Substitution 3,4,5-Trimethyl Unsubstituted (fused with pyrimidine)
Additional Groups Ethoxyphenyl Fluorophenyl; chromen-4-one
Molecular Weight ~341 g/mol 589.1 g/mol

Key Observations :

  • Methyl groups on the pyrazole in the target compound may reduce metabolic oxidation compared to unsubstituted pyrazoles.
  • The chromen-4-one system in Example 53 introduces planar rigidity absent in the target compound, likely affecting target selectivity.

Biological Activity

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, a compound with the CAS number 957502-66-8, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18_{18}H25_{25}N3_{3}O2_{2}
  • Molecular Weight : 315.41 g/mol
  • Structure : The compound features a pyrazole ring and an ethoxyphenyl group, which contribute to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the pyrazole ring followed by the introduction of the ethoxyphenyl moiety through amide bond formation.

Antimicrobial Activity

Research indicates that compounds containing pyrazole structures often exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Reference
Staphylococcus aureus2
Escherichia coli16
Mycobacterium tuberculosis8

The compound demonstrated moderate to potent activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Insecticidal Activity

Preliminary studies have shown that derivatives of the trimethylpyrazole structure exhibit insecticidal activity against pests such as Tetranychus cinnabarinus and Plutella xylostella. The presence of the ethoxy group may enhance this activity by improving solubility and bioavailability in biological systems.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors are considered:

  • Pyrazole Substitution : Variations at the C3 position of the pyrazole ring can significantly influence antimicrobial potency.

Table 2: Comparison of Substituted Pyrazole Derivatives

Compound NameStructureMIC (µg/mL)
N-(4-methoxybenzyl)-6-(3,4-dimethylpyrazol-1-yl)Structure16
N-(4-chlorobenzyl)-6-(3,4-dichloropyrazol-1-yl)Structure0.25

The above table illustrates how different substituents can alter the effectiveness of pyrazole derivatives against bacterial pathogens.

Case Studies

In a recent study focusing on pyrazole-based compounds, researchers synthesized several derivatives and evaluated their biological activities. Among these, this compound was highlighted for its balanced profile of antimicrobial and insecticidal properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Multi-step synthesis typically involves coupling a pyrazole derivative with a substituted phenylacetamide precursor. For example, a palladium-catalyzed coupling reaction under inert atmosphere (e.g., nitrogen) at 80–100°C in tetrahydrofuran (THF) or dimethylformamide (DMF) can achieve yields >75% . Key parameters include pH control (neutral to mildly basic) and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity >95% .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, pyrazole methyl groups at δ 2.1–2.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 371.2) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm1^{-1} (amide C=O stretch) and 1240–1260 cm1^{-1} (C-O of ethoxy group) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 μM concentration) .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s interaction with biological targets?

  • Methodological Answer : Use software like Glide (Schrödinger) for molecular docking:

  • Prepare the ligand (compound) and receptor (e.g., COX-2 enzyme) using OPLS4 force field.
  • Perform grid generation around the active site and dock with extra precision (XP) mode. Analyze binding poses for hydrogen bonds (e.g., amide group with Arg120) and hydrophobic interactions (trimethylpyrazole with Val523) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodological Answer :

  • Modify Substituents : Replace the ethoxy group with halogen (e.g., Cl, F) or bulkier alkoxy groups to enhance target binding .
  • Pyrazole Core Optimization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to stabilize π-stacking interactions .
  • Validate changes via IC50_{50} comparisons and molecular dynamics simulations (e.g., 100 ns MD runs to assess stability) .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., unreacted intermediates) may skew results .
  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer :

  • Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å).
  • Refinement with SHELXL : Apply anisotropic displacement parameters for non-H atoms and restrain torsional angles of the butanamide chain. Address disorder in the ethoxyphenyl group using PART instructions .

Q. How to assess chemical stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via LC-MS (e.g., hydrolysis of amide bond at pH <2 or >12) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min to determine decomposition temperature (typically >200°C for similar amides) .

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